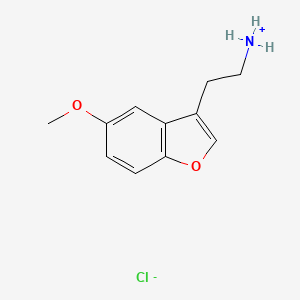

3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an aminoethyl group and a methoxy group attached to the benzofuran ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Attachment of the Aminoethyl Group: The aminoethyl group is usually introduced through a nucleophilic substitution reaction, where an appropriate precursor (e.g., 2-bromoethylamine) reacts with the benzofuran derivative.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized through multi-step sequences involving:

-

Acid chloride formation : 5-Methoxybenzofuran-3-yl-acetic acid (precursor) is converted to its acid chloride using thionyl chloride or similar reagents .

-

Amide coupling : Reaction with dimethylamine or ethylamine yields intermediate amides (e.g., N,N-dimethyl or N-ethyl derivatives) .

-

Reductive amination : Lithium aluminum hydride (LAH) reduces the amide to the primary amine, followed by HCl salt formation .

Key Reaction Table

Reactivity of the Aminoethyl Group

The 2-aminoethyl side chain participates in:

-

Acylation : Reacts with acetyl chloride or bromoacetyl chloride to form acetamide derivatives (e.g., 3h , 3i in related compounds) .

-

Alkylation : Forms quaternary ammonium salts with methyl iodide or ethyl bromide under basic conditions .

-

Schiff base formation : Condenses with aldehydes (e.g., formaldehyde) to generate imine intermediates .

Example Reaction Pathway

text3-(2-Aminoethyl)-5-methoxybenzofuran + CH₃COCl → 3-(2-Acetamidoethyl)-5-methoxybenzofuran + HCl

Benzofuran Ring Reactivity

The 5-methoxybenzofuran core undergoes:

-

Electrophilic substitution : Methoxy groups direct electrophiles to the 4- and 6-positions .

-

Oxidation : Limited susceptibility to oxidation under mild conditions due to electron-donating methoxy group .

Spectral Evidence

-

¹H NMR : Methoxy singlet at δ 3.85 ppm; benzofuran protons as doublets (δ 6.7–7.2 ppm) .

-

MS (EI) : Molecular ion [M+H]⁺ at m/z 192.10 (calculated: 192.10192) .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing HCl and forming decomposition byproducts .

-

pH sensitivity : Free base precipitates at pH > 8.5; stable in acidic conditions (pH 2–6) .

Analytical Differentiation

Critical spectral distinctions from analogs:

| Feature | CID 30952 | N-Ethyl Analog |

|---|---|---|

| ¹H NMR (aliphatic) | δ 2.90–2.91 (CH₃) | δ 1.52 (CH₂CH₃) |

| MS Fragments | m/z 175 (M⁺–NH₂CH₂) | m/z 189 (M⁺–NH₂CH₂CH₂) |

| IR (N–H) | 3350 cm⁻¹ (broad) | 3280 cm⁻¹ (broad) |

| Data sourced from . |

Scientific Research Applications

The applications of 3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride, a chemical compound with the molecular formula C11H14ClNO2 , are primarily related to its potential as a pharmaceutical agent targeting serotonin receptors . Research findings and patent literature suggest its use in treating various disorders linked to decreased serotonin neurotransmission in mammals .

Scientific Research Applications

This compound, is investigated for its potential therapeutic applications, particularly those related to the activation of the 5-HT2C receptor . The primary research applications include:

Activation of 5-HT2C Receptor The compound increases the activation of the 5-HT2C receptor in mammals . This mechanism is relevant to treating disorders associated with decreased serotonin neurotransmission .

Treatment of Various Disorders

- Depression, obesity, and bulimia

- Premenstrual syndrome

- Alcoholism and tobacco abuse

- Panic disorder, anxiety, and post-traumatic syndrome

- Memory loss and dementia of aging

- Social phobia and attention deficit hyperactivity disorder

- Disruptive behavior disorders and impulse control disorders

- Borderline personality disorder and obsessive-compulsive disorder

- Chronic fatigue syndrome

- Premature ejaculation and erectile difficulty

- Anorexia nervosa and disorders of sleep

- Autism, anxiety, seizure disorders, and mutism

Formulation of Medicaments The compound is used in manufacturing medicaments for treating obesity and other related conditions . It can be formulated into pharmaceutical preparations designed for effective delivery and treatment .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group may facilitate binding to these targets, while the methoxy group can influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Tryptamine: A naturally occurring compound with a similar aminoethyl group, known for its role as a neurotransmitter.

Serotonin: Another neurotransmitter with structural similarities, particularly in the indole ring system.

Melatonin: A hormone with a methoxy group, involved in regulating sleep-wake cycles.

Uniqueness

3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core, combined with the aminoethyl and methoxy groups, makes it a versatile compound for various research and industrial applications.

Biological Activity

3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride, is a compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C11H15N1O2- HCl

- Molecular Weight : 227.71 g/mol

The presence of the aminoethyl group and the methoxy substituent on the benzofuran core is significant for its biological activity.

Anticancer Activity

Recent studies indicate that benzofuran derivatives exhibit notable anticancer properties. For instance, compounds similar to 3-(2-Aminoethyl)-5-methoxybenzofuran have been shown to inhibit cell proliferation in various cancer cell lines.

- Mechanism : The anticancer activity is often attributed to the inhibition of tubulin polymerization and modulation of histone deacetylases (HDACs). A study found that certain benzofuran derivatives exhibited IC50 values in the nanomolar range against cancer cell lines such as A549 and MCF-7, indicating potent antiproliferative effects .

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that compounds within this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

- Study Findings : In vitro assays have shown that certain benzofuran derivatives significantly reduce COX-1 and COX-2 activity, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that benzofuran derivatives may exert neuroprotective effects. The structural characteristics of these compounds allow them to interact with neurotransmitter systems.

- Research Insights : Some studies have indicated that these compounds can modulate dopamine receptor activity, potentially offering therapeutic benefits in neurodegenerative conditions .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of a related benzofuran derivative on hepatocellular carcinoma (HCC) cell lines. The compound was found to suppress cell migration and invasion by downregulating integrin α7 and modulating epithelial-mesenchymal transition (EMT) markers like E-cadherin and vimentin .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Huh7 | 5 | Inhibition of migration |

| PLC/PRF/5 | 3 | Downregulation of EMT markers |

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of a related compound. The study demonstrated significant inhibition of COX enzymes in vitro, confirming the anti-inflammatory action associated with this class of compounds.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 3-(2-Aminoethyl)-5-methoxybenzofuran | 65 | 70 |

Properties

CAS No. |

22137-01-5 |

|---|---|

Molecular Formula |

C11H14ClNO2 |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

2-(5-methoxy-1-benzofuran-3-yl)ethylazanium;chloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11;/h2-3,6-7H,4-5,12H2,1H3;1H |

InChI Key |

IPJBZWSLRNRVFB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2CC[NH3+].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.